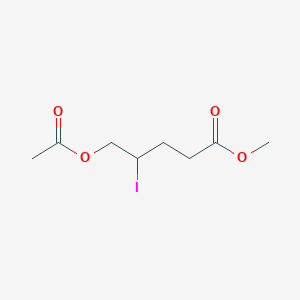![molecular formula C11H17AsN2O4S B12540899 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine CAS No. 674810-51-6](/img/structure/B12540899.png)
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an arsenic-containing group, and a valine-derived structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyridine derivative, followed by the introduction of the arsenic-containing group and the valine moiety. Common reagents used in these reactions include pyridine, arsenic trioxide, and L-valine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The pyridine ring and the valine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsenic(V) derivatives, while reduction reactions can produce arsenic(III) compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring or the valine moiety.
Applications De Recherche Scientifique
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies related to arsenic metabolism and toxicity.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine involves its interaction with various molecular targets and pathways. The arsenic-containing group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The valine moiety can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-alanine
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-leucine
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-isoleucine
Uniqueness
Compared to similar compounds, 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the valine moiety can influence the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
674810-51-6 |
|---|---|
Formule moléculaire |
C11H17AsN2O4S |
Poids moléculaire |
348.25 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[hydroxy(pyridin-2-ylmethyl)arsoryl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17AsN2O4S/c1-11(2,9(13)10(15)16)19-12(17,18)7-8-5-3-4-6-14-8/h3-6,9H,7,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
Clé InChI |
JQRDQUAAUKJJNR-SECBINFHSA-N |
SMILES isomérique |
CC(C)([C@@H](C(=O)O)N)S[As](=O)(CC1=CC=CC=N1)O |
SMILES canonique |
CC(C)(C(C(=O)O)N)S[As](=O)(CC1=CC=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
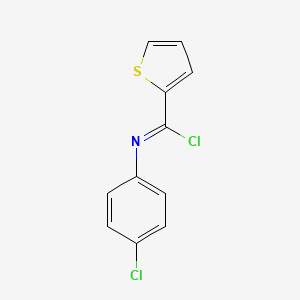
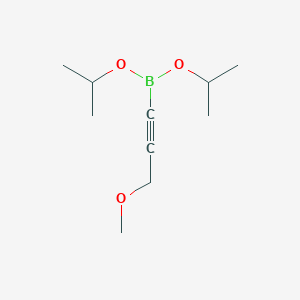
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)

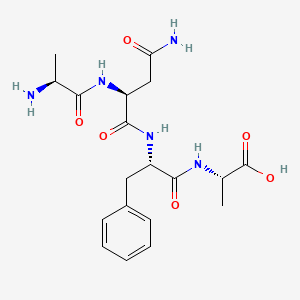
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
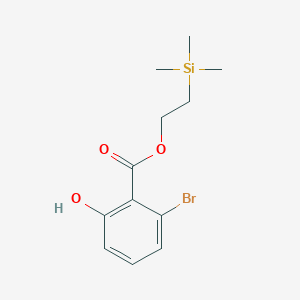
![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)

